molecular formula C12H13NO4S2 B409835 N-(2,5-dimethoxyphenyl)thiophene-2-sulfonamide CAS No. 358666-80-5

N-(2,5-dimethoxyphenyl)thiophene-2-sulfonamide

Cat. No.: B409835
CAS No.: 358666-80-5
M. Wt: 299.4g/mol
InChI Key: UVLTTWYCUQDHEY-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)thiophene-2-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound features a thiophene ring substituted with a sulfonamide group and a 2,5-dimethoxyphenyl group. Sulfonamides are known for their diverse applications in medicinal chemistry due to their antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)thiophene-2-sulfonamide typically involves the reaction of 2,5-dimethoxyaniline with thiophene-2-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,5-dimethoxyphenyl)thiophene-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes such as dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethoxyphenyl)thiophene-2-carboxamide
  • N-(2,5-dimethoxyphenyl)thiophene-2-sulfonyl chloride
  • N-(2,5-dimethoxyphenyl)thiophene-2-sulfonyl fluoride

Uniqueness

N-(2,5-dimethoxyphenyl)thiophene-2-sulfonamide is unique due to its specific combination of a thiophene ring and a sulfonamide group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4S2/c1-16-9-5-6-11(17-2)10(8-9)13-19(14,15)12-4-3-7-18-12/h3-8,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLTTWYCUQDHEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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